![molecular formula C₇₉H₁₂₉N₂₇O₂₂ B549756 Nociceptin CAS No. 170713-75-4](/img/structure/B549756.png)
Nociceptin
描述
Nociceptin, also known as Orphanin-FQ, is a 17-peptide molecule. The first amino acid in this peptide is phenylalanine (F), and the last one is glutamine (Q), hence it is also referred to as OFQ .
Synthesis Analysis
The nociceptin receptor (NOPr) was identified in 1994. In 1995, an endogenous peptide consisting of 17 residues was found as a high-affinity ligand for the NOPr . The nociceptin system has a broad spectrum of activity and can act as an opioid-like as well as an anti-opioid peptide . The high level of N/OFQ and NOPr mRNA expression in the limbic brain regions suggests that the N/OFQ system is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression .
Molecular Structure Analysis
The NOP receptor is a G-protein-coupled receptor that was originally identified in 1994. It shares significant homology with μ (MOP), δ (DOP), and κ (KOP) opioid receptors . The antagonist-bound crystal structure of the NOP receptor was recently reported . The active-state NOP receptor model has been used for structure-based virtual screening to discover NOP ligands containing new chemical scaffolds .
Chemical Reactions Analysis
The NOP receptor inhibits adenylate cyclase, reducing cAMP accumulation, increases inwardly rectifying K+ channel conductance, and, via coupling to Pertussis toxin-sensitive Gi/o proteins, it closes Cav2.2 N-type channels, thus blocking calcium ions entrance in the presynaptic neuron .
Physical And Chemical Properties Analysis
The NOP receptor-related agonists have emerged as a promising target for developing novel and effective opioids that modulate the analgesic and addictive properties of mu-opioid peptide (MOP) receptor agonists .
科学研究应用
Pain Management
NOP receptor agonists have shown potential in treating different types of pain, including chronic and neuropathic pain. Antagonists may also help manage pain, offering a dual approach to pain therapy .
Anxiety and Depression Treatment
Research suggests that NOP receptor agonists might be beneficial in treating anxiety, while antagonists could be helpful in managing depression, indicating the system’s role in mood regulation .
Eating Disorders
Agonists have been found to be potentially beneficial in treating stress-induced anorexia, pointing towards a role in appetite and stress response .
Cough Suppression
NOP receptor agonists might serve as a new class of antitussive agents for cough management .
Neurogenic Bladder
The NOP receptor system may offer new therapeutic strategies for managing neurogenic bladder disorders .
Drug Dependence
There is potential for NOP receptor agonists in the treatment of drug dependence, suggesting an influence on addiction pathways .
Cerebrovascular Regulation
Following traumatic brain injury (TBI), the Nociceptin/Orphanin FQ system contributes to cerebrovascular impairment. NOP receptor antagonists could be considered as therapeutic targets for TBI treatment .
Neurodegenerative Disorders
NOP receptor antagonists might aid in the management of dementia and Parkinsonism, indicating their possible neuroprotective roles .
作用机制
Target of Action
Nociceptin, also known as Orphanin FQ (N/OFQ), is an endogenous neuropeptide that primarily targets the Nociceptin/Orphanin FQ Peptide Receptor (NOP receptor) . The NOP receptor is a G protein-coupled receptor that activates Gi/o proteins, leading to an inhibition of neuronal activity . This receptor is widely expressed in the central nervous system, with a high density of receptors in regions involved in learning and memory .
Mode of Action
The binding of N/OFQ to the NOP receptor leads to the activation of Gi/o inhibitory G proteins. This results in the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of GIRK (inwardly rectifying) potassium channels . This interaction between N/OFQ and its target receptor induces changes in neuronal activity, modulating various physiological processes .
Biochemical Pathways
N/OFQ and the NOP receptor are involved in the regulation of several biochemical pathways. The activation of the NOP receptor by N/OFQ leads to the regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), causing a reduction in calcium currents and triggering changes in presynaptic calcium levels, thus affecting neurotransmission . This regulation of calcium channels by the NOP-nociceptin system has implications for various neurological conditions such as anxiety, addiction, and pain .
Result of Action
The activation of the NOP receptor by N/OFQ has been implicated in a wide range of biological functions, including pain, drug abuse, cardiovascular control, and immunity . In the nervous system, N/OFQ can have complex effects. For instance, while spinal N/OFQ is generally antinociceptive (reducing sensitivity to painful stimuli), supraspinal administration of N/OFQ can reverse the effects of opioids, leading to hyperalgesia (increased sensitivity to pain) .
Action Environment
The action of N/OFQ and its efficacy can be influenced by various environmental factors. For instance, the widespread anatomical distribution of the NOP receptor allows the modulation of several physiological processes by its endogenous agonist, N/OFQ . Furthermore, the NOP receptor has gained attention as a potential target for the development of ligands with therapeutic use in several pathophysiological states . .
未来方向
The NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . The coactivation of NOP and MOP receptors is a strategy that warrants further exploration and refinement for the development of novel analgesics with a safer and effective profile . Other bifunctional MOR/NOP receptor ligands, such as BU08028, BU10038, and AT-121, are currently under pharmacological investigations and could represent promising analgesic agents for the future .
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULGYDLMFSFVBL-SMFNREODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H129N27O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168933 | |
Record name | Nociceptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1809.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nociceptin | |
CAS RN |
170713-75-4 | |
Record name | Nociceptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nociceptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCICEPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。